molecular formula C25H24N6OS B12143429 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B12143429
M. Wt: 456.6 g/mol
InChI Key: BGQGNQBTLORBEH-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide is a triazole-carbazole hybrid featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a thioacetamide linker connected to a 9-ethylcarbazol-3-yl moiety. Such hybrids are frequently explored for their pharmacological properties, including anti-inflammatory and anticancer activities .

Properties

Molecular Formula

C25H24N6OS

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C25H24N6OS/c1-3-30-21-10-5-4-9-19(21)20-14-18(11-12-22(20)30)27-23(32)15-33-25-29-28-24(31(25)26)17-8-6-7-16(2)13-17/h4-14H,3,15,26H2,1-2H3,(H,27,32)

InChI Key

BGQGNQBTLORBEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC(=C4)C)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The carbazole moiety is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole or carbazole derivatives.

Scientific Research Applications

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The triazole ring's substituents significantly influence bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 5 Key Differences vs. Target Compound Biological Activity (vs. Reference)
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide 3-Pyridinyl Pyridine vs. 3-methylphenyl; enhanced polarity Not explicitly reported
2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide 3-Chlorophenyl Chlorine (electron-withdrawing) vs. methyl (electron-donating) Higher lipophilicity; potential toxicity
2-[[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide 2,4-Dichlorophenyl Di-chloro substitution; increased steric bulk Improved binding affinity (hypothetical)
AS111 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) 2-Pyridinyl Pyridine vs. carbazole; simplified acetamide chain 1.28× anti-inflammatory activity of diclofenac


Key Observations :

  • Electron-Donating Groups (e.g., 3-Methylphenyl): The target compound’s 3-methylphenyl group balances lipophilicity and metabolic stability.
  • Halogenated Derivatives (e.g., Chlorophenyl) : Chlorine atoms enhance lipophilicity and binding affinity but may increase toxicity (e.g., AS112/AS113 have LD50 = 500 mg/kg vs. AS111’s 1000 mg/kg) .
  • Carbazole vs.
Anti-Inflammatory Activity
  • Target Compound : Predicted to inhibit COX-2 via hydrophobic interactions with the carbazole moiety, similar to AS111, which forms 12 hydrophobic bonds in COX-2’s active site .
  • AS111 : 1.28× more potent than diclofenac in formalin edema models .
  • Halogenated Analogs : Chlorophenyl derivatives (e.g., 3-chlorophenyl) may show higher potency but lower safety margins .
Anticancer and Kinetic Studies
  • Triazole-Carbazole Hybrids : The carbazole moiety’s planar structure may intercalate DNA or inhibit kinases like PI3K, a target in cancer therapy .
  • Compound 9h (Fluorophenyl Derivative) : IC50 values in low micromolar range; kinetic studies suggest competitive inhibition of target enzymes .

Physicochemical and Toxicity Data

Property Target Compound 3-Chlorophenyl Analog AS111 (2-Pyridinyl)
Molecular Weight ~480 g/mol (estimated) ~495 g/mol ~395 g/mol
Melting Point Not reported Not reported Not reported
Toxicity (LD50) Predicted >500 mg/kg 500 mg/kg (Class 4) 1000 mg/kg (Class 4)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)

Notes:

  • The target compound’s 3-methylphenyl group likely reduces toxicity compared to chlorinated analogs while maintaining moderate lipophilicity for membrane penetration.
  • Carbazole derivatives generally exhibit higher molecular weights, which may impact bioavailability.

Biological Activity

The compound 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4SC_{17}H_{20}N_{4}S, with a molecular weight of approximately 324.43 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and a carbazole moiety that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have shown that derivatives of carbazole and triazole compounds exhibit significant antimicrobial properties . For instance, compounds similar to the target molecule have been evaluated for their effectiveness against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1525
Compound BS. aureus2015
Target CompoundE. coli1820

In this context, the target compound has demonstrated promising antimicrobial activity, particularly against E. coli and S. aureus , suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the potential anticancer properties of the compound. The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)125
HeLa (Cervical)106
NIH/3T3 (Normal)>50-

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal fibroblast cells, highlighting its potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the triazole moiety may interfere with DNA synthesis and metabolic pathways , leading to apoptosis in cancer cells.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds in models of Alzheimer’s disease. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models.
  • Anti-inflammatory Activity : In another study, derivatives were tested for their anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. The results showed a significant reduction in pro-inflammatory cytokines.

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